3-(2,5-Difluorobenzoyl)isonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,5-difluorobenzoyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO3/c14-7-1-2-11(15)9(5-7)12(17)10-6-16-4-3-8(10)13(18)19/h1-6H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGPJPJWWFYDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C2=C(C=CN=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 3 2,5 Difluorobenzoyl Isonicotinic Acid
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 3-(2,5-difluorobenzoyl)isonicotinic acid, the primary disconnection is at the carbonyl bridge connecting the isonicotinic acid and the 2,5-difluorophenyl moieties. This bond is logically formed via an acylation reaction.
This retrosynthetic approach identifies two key precursors: an isonicotinic acid derivative and a 2,5-difluorobenzoyl derivative. The isonicotinic acid component can be functionalized to be susceptible to electrophilic attack at the 3-position, or it can act as a nucleophile in a cross-coupling reaction. The 2,5-difluorobenzoyl component is typically employed as an acylating agent, such as an acyl halide.
Synthesis of Key Precursors
The successful synthesis of the target compound relies on the efficient preparation of its key building blocks.
Synthesis of Isonicotinic Acid Derivatives for Acyl Halide Formation
Isonicotinic acid (pyridine-4-carboxylic acid) serves as the foundational starting material. chemicalbook.com To facilitate its use in acylation reactions, it is often converted into a more reactive acyl halide, typically isonicotinoyl chloride. prepchem.com This transformation is commonly achieved by treating isonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.commdpi.comorgoreview.com The reaction with thionyl chloride is often catalyzed by a small amount of N,N-dimethylformamide (DMF). mdpi.com
The resulting isonicotinoyl chloride is often generated as its hydrochloride salt due to the basicity of the pyridine (B92270) nitrogen. mdpi.com This can sometimes present solubility challenges in certain solvents. mdpi.com To circumvent this, "active esters" of isonicotinic acid, such as N-hydroxysuccinimide esters or p-nitrophenyl esters, can be prepared. mdpi.com These are effective acylating agents and can be synthesized by reacting the acid chloride with the corresponding alcohol or N-hydroxy compound in the presence of a base like triethylamine. mdpi.com
For more complex syntheses requiring substituted isonicotinic acids, it is generally more effective to introduce substituents to the pyridine ring of an isonicotinic acid ester or the acid itself before converting it to the acyl chloride. researchgate.net Direct substitution on the isonicotinoyl chloride molecule is often difficult due to the high reactivity of the acyl chloride group. researchgate.net
Synthesis of 2,5-Difluorobenzoyl Halides
The second key precursor is a 2,5-difluorobenzoyl halide, most commonly 2,5-difluorobenzoyl chloride. ottokemi.com This compound can be synthesized from 2,5-difluorobenzoic acid. Standard methods for converting a carboxylic acid to an acyl chloride, such as treatment with thionyl chloride or oxalyl chloride, are applicable here. An alternative route involves the fluorination of a dichlorobenzoyl chloride, followed by conversion of the resulting benzoyl fluoride (B91410) to the benzoyl chloride. google.com
Table 1: Properties of 2,5-Difluorobenzoyl Chloride ottokemi.com
| Property | Value |
| CAS Number | 35730-09-7 |
| Molecular Formula | C₇H₃ClF₂O |
| Molecular Weight | 176.55 g/mol |
| Boiling Point | 92-93 °C at 34 mmHg |
| Density | 1.425 g/mL at 25 °C |
Direct Coupling Strategies for Carbonyl Bridge Formation
The central step in the synthesis of this compound is the formation of the ketone linkage between the two aromatic rings.
Friedel-Crafts Acylation Methodologies and Variants
The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. sigmaaldrich.comnih.gov In this reaction, an acyl chloride or anhydride (B1165640) reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comlibretexts.org The reaction proceeds through an electrophilic aromatic substitution mechanism, where a resonance-stabilized acylium ion acts as the electrophile. sigmaaldrich.comlibretexts.org
For the synthesis of this compound, a Friedel-Crafts reaction would involve the acylation of a suitable isonicotinic acid derivative with 2,5-difluorobenzoyl chloride. However, the pyridine ring of isonicotinic acid is electron-deficient and thus deactivated towards electrophilic substitution. This deactivation is further enhanced by the electron-withdrawing carboxylic acid group. Therefore, direct Friedel-Crafts acylation on isonicotinic acid itself is challenging.
To overcome this, activating groups or alternative strategies may be employed. The reaction can also be performed using strong Brønsted acids or solid superacid catalysts. sigmaaldrich.commdpi.com
Alternative Acylation and Cross-Coupling Approaches
Given the limitations of direct Friedel-Crafts acylation on a deactivated pyridine ring, alternative cross-coupling strategies are often more viable. Transition metal-catalyzed reactions provide powerful methods for constructing C-C bonds.
One such approach is the palladium-catalyzed direct C-H functionalization. nih.gov This method allows for the arylation of nicotinic and isonicotinic acid derivatives at the 3 or 4-positions. nih.gov In this context, an isonicotinic acid derivative could be coupled with an appropriate 2,5-difluorophenyl reagent.
Another strategy involves a directed ortho-metalation (DoM) approach. A directing group on the isonicotinic acid ring can facilitate lithiation at the 3-position. The resulting organolithium species can then react with an electrophilic 2,5-difluorobenzoyl source, such as the acyl chloride or an ester.
Furthermore, modern synthetic methods are exploring cooperative catalysis systems. For instance, a combination of N-heterocyclic carbene (NHC) catalysis, hydrogen atom transfer (HAT) catalysis, and photoredox catalysis has been used for the cross-coupling of carboxylic acids with olefins to form β,γ-unsaturated ketones. nih.gov While not a direct arylation, such innovative approaches highlight the expanding toolkit available for complex ketone synthesis.
Regioselectivity and Isomer Formation in Synthetic Routes (e.g., Pyridine Ring Substitution)
The synthesis of this compound most likely proceeds via an electrophilic acylation reaction, such as the Friedel-Crafts acylation, or a transition metal-catalyzed cross-coupling reaction. The primary challenge in these routes is achieving the correct regioselectivity on the isonicotinic acid moiety.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). Furthermore, the nitrogen atom can act as a Lewis base, complexing with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions, which further deactivates the ring and complicates the reaction. wikipedia.orgquora.com
In isonicotinic acid (pyridine-4-carboxylic acid), the carboxylic acid group at the C-4 position is also an electron-withdrawing and deactivating group. Electrophilic attack is therefore directed to the positions meta to the nitrogen atom (C-3 and C-5), which are the least electron-deficient. As positions C-3 and C-5 are equivalent in the unsubstituted isonicotinic acid ring, acylation is expected to yield the desired 3-substituted product. However, the strong deactivation of the ring means that forcing conditions may be required, which can lead to low yields or side reactions.
Alternative strategies, such as palladium-catalyzed C-H functionalization, have been developed for the arylation of isonicotinic acid derivatives. nih.govnih.gov These methods often employ a directing group to guide the substitution specifically to the C-3 position, offering a powerful tool for controlling regioselectivity and avoiding the formation of unwanted isomers.
The potential for isomer formation is a critical consideration in synthetic design. While isonicotinic acid is predicted to yield the 3-substituted product, the use of a different starting isomer, such as nicotinic acid (pyridine-3-carboxylic acid), would lead to a different mixture of products, as outlined in the table below.
| Starting Material | Most Probable Acylation Positions | Resulting Isomer(s) | Rationale |
|---|---|---|---|
| Isonicotinic Acid (4-Pyridinecarboxylic acid) | C-3, C-5 | This compound | Positions are meta to the deactivating ring nitrogen and are electronically favored for electrophilic attack. |
| Nicotinic Acid (3-Pyridinecarboxylic acid) | C-5 | 5-(2,5-Difluorobenzoyl)nicotinic acid | The C-5 position is meta to both the ring nitrogen and the C-3 carboxyl group, making it the most activated site. |
| Picolinic Acid (2-Pyridinecarboxylic acid) | C-4, C-5 | 4- or 5-(2,5-Difluorobenzoyl)picolinic acid | The C-4 and C-5 positions are least deactivated; the precise isomer ratio would depend heavily on reaction conditions. |
**2.5. Optimization of Reaction Conditions and Process Efficiency
Process efficiency in the synthesis of this compound is contingent upon the careful optimization of several interconnected reaction parameters, including the choice of catalyst, solvent, temperature, and pressure.
The choice of catalyst is paramount in driving the acylation reaction. Traditional methods often rely on strong Lewis acids, but modern approaches increasingly favor more sustainable and selective options.
Traditional Lewis Acids : Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are commonly used to activate the acylating agent (e.g., 2,5-difluorobenzoyl chloride) to form a highly electrophilic acylium ion. A significant drawback is the need for stoichiometric or even excess amounts of the catalyst, as it forms a stable complex with the resulting aryl ketone product, rendering the catalyst inactive. organic-chemistry.org This leads to difficult workups and significant waste generation.
Solid Acid Catalysts : To address the environmental and practical issues of traditional Lewis acids, heterogeneous solid acid catalysts have been investigated. Materials such as zeolites (e.g., H-BEA, H-ZSM-5), metal oxides (e.g., ZnO), and supported sulfonic acids offer advantages like easier product separation, catalyst recyclability, and potentially higher selectivity due to shape-selective effects within their porous structures. researchgate.netresearchgate.netgoogle.com
Transition Metal Catalysts : For C-H activation routes, palladium-based catalysts (e.g., Pd(0)/PR₃) have proven effective for the functionalization of the C-3 position of isonicotinic acid derivatives. nih.gov These reactions, while often requiring more complex ligands and conditions, can offer superior regioselectivity and functional group tolerance.
| Catalyst Type | Examples | Typical Loading | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional Lewis Acid | AlCl₃, FeCl₃ | >1.0 equivalent | High reactivity, well-established | Stoichiometric waste, harsh workup, moisture sensitive |
| Solid Acid Catalyst | Zeolites, ZnO | Catalytic | Reusable, environmentally benign, easy separation | Lower activity, may require higher temperatures |
| Transition Metal | Pd(OAc)₂, Pd(0)/PR₃ | Catalytic (mol %) | High regioselectivity (with directing groups), mild conditions | Cost of catalyst/ligands, potential for metal contamination |
The reaction medium plays a critical role in solubilizing reactants, stabilizing reactive intermediates, and influencing the reaction pathway and product distribution.
Non-Polar Solvents : Dichloromethane, dichloroethane, and carbon disulfide are conventional solvents for Friedel-Crafts reactions. They are relatively inert and effectively solubilize the reactants and catalyst complexes. stackexchange.com
Polar Aprotic Solvents : Nitrobenzene has been shown to alter the regioselectivity in some acylations, favoring the formation of the thermodynamically more stable product over the kinetic product by keeping intermediates and product complexes in solution, allowing for equilibration. stackexchange.com
Ionic Liquids (ILs) : Ionic liquids, such as those based on pyridinium (B92312) or imidazolium (B1220033) cations, are emerging as "green" solvent alternatives. researchgate.net Their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive. Furthermore, the catalyst and IL can often be recycled, improving process sustainability.
Solvent-Free Conditions : In conjunction with solid catalysts like ZnO, reactions can sometimes be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. organic-chemistry.org This approach represents an ideal green chemistry methodology by eliminating solvent waste entirely.
Temperature is a critical parameter for controlling the rate and selectivity of the synthesis. Most Friedel-Crafts acylations are conducted at temperatures ranging from 0 °C to the reflux temperature of the chosen solvent. nih.gov Lower temperatures are often employed initially to control the exothermic reaction, while subsequent heating may be required to drive the reaction to completion. Temperature can also influence isomer distribution; in cases where kinetic and thermodynamic products are possible, higher temperatures generally favor the more stable thermodynamic isomer. The reaction is typically performed at atmospheric pressure, as elevated pressure is not usually necessary for this type of liquid-phase transformation.
Purification Techniques in Synthetic Research
The purification of the final product, this compound, from the crude reaction mixture requires a multi-step approach that leverages the compound's chemical properties, particularly its acidic nature.
Reaction Workup and Quenching : The first step following the reaction is to decompose the catalyst and any remaining reactive species. For reactions using Lewis acids like AlCl₃, the mixture is carefully quenched by pouring it onto a mixture of ice and concentrated acid (e.g., HCl). This breaks down the catalyst-ketone complex and separates the inorganic salts into the aqueous phase.
Acid-Base Extraction : This is a highly effective technique for separating the carboxylic acid product from neutral or basic impurities. The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic product is deprotonated to form its water-soluble carboxylate salt and partitions into the aqueous layer. The layers are separated, and the aqueous layer, containing the product, is then re-acidified (e.g., with HCl) to a pH of approximately 3-4, causing the purified carboxylic acid to precipitate out of solution. google.comresearchgate.net
Recrystallization : To achieve high purity, the precipitated solid is often subjected to recrystallization. This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture (e.g., water, ethanol, or acetone-water mixtures) and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. google.comchemicalbook.com Treatment with activated carbon during this step can help remove colored impurities. google.com
Chromatography and Sublimation : For analytical purposes or if other methods fail to remove persistent impurities, column chromatography on silica (B1680970) gel can be employed. However, the acidity of the carboxyl group can lead to poor separation (tailing) on standard silica. Sublimation has also been reported as a viable purification method for isonicotinic acid itself and may be applicable to its derivatives under high vacuum and elevated temperatures. chemicalbook.com
| Technique | Principle of Separation | Application in this Synthesis |
|---|---|---|
| Acid-Base Extraction | Differential solubility based on pH | Primary purification step to separate the acidic product from neutral byproducts. |
| Recrystallization | Differential solubility in a solvent at different temperatures | Final purification to remove closely related impurities and obtain a crystalline solid. |
| Column Chromatography | Differential adsorption onto a stationary phase | Used for difficult separations or to isolate minor components. |
| Sublimation | Phase transition from solid to gas | Potentially useful for final purification if the compound is thermally stable. |
Chemical Transformations and Derivatization Strategies Involving 3 2,5 Difluorobenzoyl Isonicotinic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the pyridine (B92270) ring is a primary site for modification, enabling the synthesis of various esters, amides, and reduction products.
Esterification and Amidation
The conversion of the carboxylic acid to its corresponding esters or amides is a fundamental transformation. Esterification can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. researchgate.net This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. researchgate.net
Alternatively, the carboxylic acid can be activated by conversion to a more reactive intermediate, such as an acyl chloride. Treatment with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), yields the isonicotinoyl chloride hydrochloride. researchgate.net This intermediate readily reacts with a wide range of alcohols, including complex ones, to form the desired ester. researchgate.netacs.org Amidation follows a similar strategy, where the activated acyl chloride reacts with primary or secondary amines to furnish the corresponding amides. rsc.orgacs.org Direct amidation of the carboxylic acid or its simple esters can also be catalyzed by Lewis acids like iron(III) chloride (FeCl₃) under specific conditions. acs.org
Table 1: Esterification and Amidation Reactions
| Transformation | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Alkyl Ester | researchgate.netacs.org |
| Acyl Chloride Route | 1. SOCl₂, cat. DMF | Ester or Amide | researchgate.netrsc.org |
| 2. Alcohol or Amine | |||
| Direct Amidation | Amine, FeCl₃, Heat (solvent-free) | Amide | acs.org |
Reduction Reactions to Aldehydes or Alcohols
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent. Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are powerful enough to reduce carboxylic acids directly to primary alcohols. biotrend.commasterorganicchemistry.com This reaction proceeds via the formation of a carboxylate salt, which is then further reduced. masterorganicchemistry.comyoutube.com It is important to note that LiAlH₄ will also reduce the ketone functionality present in the molecule. biotrend.comkhanacademy.org For selective reduction of the carboxylic acid in the presence of other reducible groups like esters, borane (B79455) complexes (BH₃•THF or BH₃•SMe₂) are often the reagents of choice. khanacademy.orgkhanacademy.orgharvard.edu
The selective reduction of a carboxylic acid to an aldehyde is more challenging as it requires stopping the reduction at an intermediate stage. nih.gov This is typically achieved by first converting the carboxylic acid to a derivative. For instance, the corresponding acid chloride can be reduced to an aldehyde using a sterically hindered and less reactive hydride source like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) at low temperatures. libretexts.orgmasterorganicchemistry.com Another strategy involves converting the carboxylic acid to an ester, which can then be reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H), also at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.orgreddit.com
Table 2: Reduction of the Carboxylic Acid Moiety
| Desired Product | Reagent | Substrate | Selectivity Notes | Reference |
|---|---|---|---|---|
| Primary Alcohol | LiAlH₄ | Carboxylic Acid | Non-selective; also reduces the ketone. | biotrend.comkhanacademy.org |
| Primary Alcohol | BH₃•THF | Carboxylic Acid | More selective for carboxylic acid over esters. Also reduces ketones. | khanacademy.orgharvard.edu |
| Aldehyde | LiAlH(Ot-Bu)₃ | Acid Chloride | Mild reagent allows for isolation of the aldehyde. | libretexts.orgmasterorganicchemistry.com |
| Aldehyde | DIBAL-H (-78 °C) | Ester | Low temperature is crucial to prevent over-reduction. | libretexts.orgreddit.com |
Reactions at the Benzoyl Ketone Moiety
The ketone carbonyl group is another key site for chemical modification, allowing for reductions to alcohols or conversion to imine-based derivatives.
Carbonyl Group Reductions
The benzoyl ketone can be selectively reduced to a secondary alcohol without affecting the carboxylic acid group. Sodium borohydride (B1222165) (NaBH₄) is the ideal reagent for this transformation as it readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids and esters under standard conditions. khanacademy.orgkhanacademy.orgmasterorganicchemistry.com The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
If complete reduction of both the ketone and the carboxylic acid is desired, the more powerful reagent LiAlH₄ would be used, yielding a diol product. biotrend.comkhanacademy.org Furthermore, the ketone can be completely deoxygenated to a methylene (B1212753) (-CH₂-) group. Classic methods for this transformation include the Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, or the Wolff-Kishner reduction, which uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. ncert.nic.inyoutube.com
Oxime and Hydrazone Formation
The ketone's carbonyl carbon is electrophilic and undergoes condensation reactions with nucleophilic nitrogen compounds. Reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone. ncert.nic.in These reactions are typically catalyzed by a small amount of acid and involve the formation of a C=N double bond, replacing the C=O double bond. The formation of isonicotinic acid hydrazide (isoniazid) from the methyl ester of isonicotinic acid and hydrazine is a well-known related reaction, highlighting the reactivity of this class of compounds. wikipedia.org
Reactivity of the Pyridine Ring
The pyridine ring in 3-(2,5-Difluorobenzoyl)isonicotinic acid is inherently electron-deficient due to the electronegativity of the nitrogen atom. designer-drug.com This characteristic deactivates the ring towards electrophilic aromatic substitution reactions such as nitration or halogenation. designer-drug.com The presence of two strong electron-withdrawing groups—the benzoyl ketone at position 3 and the carboxylic acid at position 4—further exacerbates this deactivation. Electrophilic attack, if forced under very vigorous conditions, would be expected to occur at the less deactivated positions.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. designer-drug.com In pyridine itself, nucleophilic substitution occurs preferentially at the C-2 and C-4 positions. designer-drug.com In the title compound, these positions are already substituted (C-4) or adjacent to a bulky substituent (C-2 is next to the C-3 benzoyl group), which would sterically and electronically influence any potential nucleophilic substitution reactions. The nitrogen atom itself retains its basic character and can be protonated or act as a nucleophile, for example, in N-oxide formation, although its basicity is significantly reduced by the attached electron-withdrawing groups.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the heterocyclic pyridine ring of this compound is generally unfavorable. Pyridine itself is less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. Furthermore, the presence of the strongly deactivating carboxylic acid group at the 4-position and the benzoyl group at the 3-position further reduces the electron density of the pyridine ring, making it highly resistant to electrophilic attack.
Similarly, the 2,5-difluorobenzoyl ring is also significantly deactivated towards electrophilic substitution. The fluorine atoms, being highly electronegative, and the carbonyl group both withdraw electron density from the benzene ring. Consequently, forcing conditions would be required for any electrophilic substitution to occur, likely resulting in low yields and a mixture of products.
Nucleophilic Aromatic Substitution Reactions
In contrast to its inertness towards electrophiles, the structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov This type of reaction is facilitated by the presence of electron-withdrawing groups and good leaving groups (such as halides) on an aromatic ring. nih.gov
The 2,5-difluorobenzoyl moiety is highly activated for SNAr. The fluorine atoms are effective leaving groups, and their displacement is activated by the strongly electron-withdrawing carbonyl group of the benzoyl moiety. Nucleophiles can displace one or both fluorine atoms, providing a pathway to a variety of derivatives. The reaction typically proceeds in a stepwise manner, allowing for the potential selective monosubstitution or disubstitution by controlling reaction conditions. nih.gov
The pyridine ring itself, being inherently electron-deficient, can also undergo nucleophilic substitution, although it lacks a halide leaving group in the parent structure.
Below is a table summarizing potential SNAr reactions on the difluorobenzoyl ring:
| Nucleophile | Potential Product Structure | Reaction Conditions |
| Ammonia (NH₃) | 3-(2-Amino-5-fluorobenzoyl)isonicotinic acid | High pressure, elevated temperature |
| Sodium Methoxide (NaOMe) | 3-(5-Fluoro-2-methoxybenzoyl)isonicotinic acid | Anhydrous solvent (e.g., DMSO, DMF), moderate temperature |
| Aniline (B41778) (PhNH₂) | 3-(5-Fluoro-2-(phenylamino)benzoyl)isonicotinic acid | Aprotic polar solvent, base catalyst |
| Sodium Azide (NaN₃) | 3-(2-Azido-5-fluorobenzoyl)isonicotinic acid | DMSO or DMF, moderate to high temperature |
Utilization as a Building Block for Complex Polycyclic Systems
The functional groups present in this compound make it a valuable precursor for the synthesis of complex, multi-ring systems. vt.edu The strategic manipulation of the carboxylic acid, ketone, and fluoro-substituents can lead to the formation of fused heterocyclic and carbocyclic frameworks.
The carboxylic acid function can be readily converted into an amide, which can then participate in intramolecular cyclization reactions. For example, condensation with an ortho-functionalized aniline could be followed by a cyclodehydration reaction (like the Bischler-Napieralski or Pictet-Spengler type reactions, depending on the substrate) to form fused quinoline (B57606) or isoquinoline (B145761) systems.
The ketone group can serve as a handle for constructing new rings via reactions such as the Friedländer annulation to produce quinolines, or the Paal-Knorr synthesis for furans or pyrroles if a 1,4-dicarbonyl intermediate is formed. Furthermore, intramolecular Friedel-Crafts reactions could be envisioned, where the isonicotinic acid ring or a newly introduced ring system attacks the benzoyl ring to create a fused polycyclic structure.
The fluorine atoms can also be exploited for ring-forming reactions through intramolecular SNAr, where a nucleophilic group tethered to another part of the molecule displaces a fluorine atom to forge a new ring.
The table below outlines hypothetical strategies for polycyclic system synthesis:
| Reaction Type | Functional Groups Involved | Resulting Polycyclic Core |
| Intramolecular Amide Cyclization | Carboxylic Acid (as amide), Ketone | Fused Pyridone Systems |
| Friedländer Annulation | Ketone, Activated Methylene Compound | Substituted Quinolines |
| Intramolecular SNAr | Fluoro-substituent, Tethered Nucleophile | Fused Heterocycles (e.g., Dibenzofurans, if a phenol (B47542) is the nucleophile) |
| Intramolecular Friedel-Crafts Acylation | Carboxylic Acid (as acid chloride), Aromatic Ring | Fused Ketone Systems |
Strategic Introduction of Additional Functionalities
Beyond its use in building complex skeletons, this compound can be strategically derivatized to introduce new functional groups, thereby tuning its chemical and physical properties. mdpi.com
The most straightforward derivatization occurs at the carboxylic acid group. Standard esterification or amidation reactions can introduce a wide array of functionalities. For instance, coupling with various amines or alcohols can generate a library of amides and esters. nih.gov
The ketone carbonyl group offers another site for modification. It can be reduced to a secondary alcohol, which can then be further functionalized, or it can undergo addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to introduce new carbon-carbon bonds.
As mentioned previously, nucleophilic substitution of the fluorine atoms is a powerful method for introducing new functionalities directly onto the benzoyl ring. nih.gov This allows for the incorporation of oxygen, nitrogen, and sulfur nucleophiles, among others, significantly expanding the chemical space accessible from this starting material. nih.gov
The following table summarizes key derivatization strategies:
| Site of Derivatization | Reagent/Reaction Type | Introduced Functionality |
| Carboxylic Acid | Thionyl Chloride (SOCl₂), then an amine (R-NH₂) | Amide (-CONHR) |
| Carboxylic Acid | Acid Catalyst, an alcohol (R-OH) | Ester (-COOR) |
| Ketone Carbonyl | Sodium Borohydride (NaBH₄) | Secondary Alcohol (-CH(OH)-) |
| Ketone Carbonyl | Grignard Reagent (R-MgBr) | Tertiary Alcohol (-C(OH)R-) |
| Fluoro-substituent | Sodium thiophenoxide (NaSPh) | Thioether (-SPh) |
Analytical Methodologies for Research and Characterization of the Chemical Compound
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is fundamental in the analysis of 3-(2,5-Difluorobenzoyl)isonicotinic acid, enabling both the determination of its purity and its isolation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound due to its high resolution and sensitivity. A reverse-phase HPLC method is typically employed for the analysis of this aromatic carboxylic acid. This involves a non-polar stationary phase and a polar mobile phase. The compound is separated based on its hydrophobicity, and its elution is monitored by a UV detector, which is effective due to the aromatic rings present in the molecule's structure. An acidic modifier, such as trifluoroacetic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.
A typical set of HPLC parameters for the analysis of a compound like this compound is detailed below.
| Parameter | Typical Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective method for monitoring reaction progress, identifying compounds, and determining purity. For this compound, a standard silica (B1680970) gel plate is used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The separation is based on the compound's affinity for the stationary phase versus the mobile phase. Due to its aromatic structure, the compound can be easily visualized on the TLC plate under UV light (254 nm) as a dark spot.
A representative TLC system for this compound would be as follows:
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 plate |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |
| Visualization | UV light at 254 nm |
Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Each technique provides unique information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H NMR: Proton NMR provides information on the number and environment of hydrogen atoms. For this compound, distinct signals are expected for the protons on the pyridine (B92270) ring and the difluorobenzoyl ring. The pyridine protons typically appear in the downfield region (δ 7.5-9.0 ppm), while the protons on the difluorobenzoyl ring would also resonate in the aromatic region, with their chemical shifts and splitting patterns influenced by the adjacent fluorine atoms.
¹³C NMR: Carbon NMR reveals the number and types of carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (ketone and carboxylic acid), typically in the range of δ 165-195 ppm. rsc.orgchemicalbook.com The aromatic carbons of both rings would generate a series of signals between δ 110-160 ppm, with the carbons bonded to fluorine showing characteristic splitting (C-F coupling).
¹⁹F NMR: Fluorine-19 NMR is particularly informative for this compound, directly detecting the fluorine atoms. Two distinct signals would be expected for the two non-equivalent fluorine atoms on the benzoyl ring. The chemical shifts and any fluorine-fluorine (F-F) coupling would confirm their positions at the 2- and 5- positions of the benzoyl group.
Predicted NMR Data for this compound Note: These are predicted values based on typical chemical shifts for the constituent functional groups.
| Spectrum | Predicted Chemical Shift (δ ppm) | Multiplicity / Coupling | Assignment |
| ¹H NMR | ~13-14 | broad singlet | Carboxylic acid (-COOH) |
| ~8.8-9.0 | singlet / doublet | Pyridine ring proton (α to N) | |
| ~8.6-8.8 | doublet | Pyridine ring proton (α to N) | |
| ~7.8-8.0 | doublet / triplet | Pyridine ring proton (β to N) | |
| ~7.2-7.6 | multiplet | Difluorobenzoyl ring protons | |
| ¹³C NMR | ~190 | singlet / triplet | Ketone carbonyl (C=O) |
| ~165 | singlet | Carboxylic acid carbonyl (-C OOH) | |
| ~115-160 | multiplet | Aromatic carbons (pyridine and benzoyl) | |
| ¹⁹F NMR | -110 to -125 | doublet / multiplet | Fluorine at C-2 of the benzoyl ring |
| -115 to -130 | doublet / multiplet | Fluorine at C-5 of the benzoyl ring |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their absorption of specific frequencies of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 2500-3300 | O-H stretch (broad) | Carboxylic acid |
| ~1720-1740 | C=O stretch | Carboxylic acid carbonyl |
| ~1680-1700 | C=O stretch | Ketone carbonyl |
| ~1600, ~1475 | C=C and C=N stretches | Aromatic rings (pyridine and benzoyl) |
| ~1200-1300 | C-F stretch | Aryl-fluoride bonds |
| ~1000-1200 | C-O stretch | Carboxylic acid |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₃H₇F₂NO₃), the exact molecular weight is approximately 279.0394 g/mol . Using high-resolution mass spectrometry (HRMS), one would expect to find a molecular ion peak corresponding to this mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the mass spectrum would typically show the protonated molecule [M+H]⁺ at m/z 280.0472 or the deprotonated molecule [M-H]⁻ at m/z 278.0316.
Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, providing the foundational data of a compound's empirical formula. This destructive analytical technique determines the mass percentages of the individual elements—carbon (C), hydrogen (H), and nitrogen (N)—that constitute the molecule. The process typically involves the high-temperature combustion of a precisely weighed sample of the substance.
During combustion, the carbon content is converted to carbon dioxide (CO2), the hydrogen to water (H2O), and the nitrogen to nitrogen gas (N2) or nitrogen oxides that are subsequently reduced to N2. These combustion products are then passed through a series of detectors that quantify their amounts. From these measurements, the percentage of each element in the original sample can be calculated.
The theoretical elemental composition of this compound, which has the chemical formula C₁₃H₇F₂NO₃, can be calculated based on its atomic constituents and molecular weight. These theoretical values serve as a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical percentages provides strong evidence for the purity and proposed elemental composition of the synthesized compound.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 59.33 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.68 |
| Fluorine | F | 18.998 | 2 | 37.996 | 14.44 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.32 |
| Oxygen | O | 15.999 | 3 | 47.997 | 18.24 |
| Total | 263.20 | 100.00 |
Note: The data presented in this table is theoretical and serves as a reference for experimental validation. Actual experimental data for this specific compound is not publicly available.
X-ray Diffraction for Solid-State Structural Confirmation
The fundamental principle of XRD involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are scattered in a specific, predictable pattern. This diffraction pattern is a direct consequence of the regular, repeating arrangement of atoms in the crystal.
By analyzing the positions and intensities of the diffracted X-ray beams, researchers can construct a three-dimensional electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, leading to a definitive elucidation of the molecular structure.
For a compound like this compound, single-crystal XRD analysis would be invaluable. It would confirm the connectivity of the 2,5-difluorobenzoyl group to the isonicotinic acid moiety at the third position. Furthermore, it would reveal crucial details about the planarity of the aromatic rings, the torsion angles between them, and the hydrogen bonding or other intermolecular interactions that govern the packing of the molecules in the crystal lattice.
Illustrative Crystallographic Data Table
| Parameter | Value |
| Crystal system | |
| Space group | |
| a (Å) | |
| b (Å) | |
| c (Å) | |
| α (°) | |
| β (°) | |
| γ (°) | |
| Volume (ų) | |
| Z | |
| Density (calculated) (g/cm³) | |
| R-factor (%) |
Note: This table represents the type of data obtained from an X-ray diffraction experiment. Specific crystallographic data for this compound is not available in published literature.
The combination of elemental analysis and X-ray diffraction provides a comprehensive characterization of a new chemical entity, establishing its composition and solid-state structure with a high degree of certainty. While the principles of these techniques are well-established, the specific experimental data for this compound remains to be published in the scientific literature.
Broader Research Implications and Future Perspectives
Advanced Synthetic Strategies (e.g., Continuous Flow Chemistry, Photoredox Catalysis)
The synthesis of 3-(2,5-difluorobenzoyl)isonicotinic acid and its derivatives is poised to benefit from modern synthetic technologies that offer improved efficiency, safety, and scalability over traditional batch methods.
Continuous Flow Chemistry provides a promising avenue for the synthesis of benzoylpyridines and related structures. nih.govnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov For instance, a telescoped flow process could be envisioned, starting from the continuous oxidation of a suitable difluorotoluene precursor to the corresponding aldehyde, followed by a subsequent coupling reaction. google.com The modular nature of flow chemistry allows for the integration of multiple reaction steps, minimizing manual handling and intermediate purification. nih.gov Such a continuous process would be highly efficient and reproducible, making it ideal for industrial-scale production. nih.gov The development of modular cascaded reactors, potentially utilizing 3D-printing technology, could further optimize the synthesis of complex molecules like this compound. nih.gov
Photoredox Catalysis has emerged as a powerful tool for forging carbon-carbon bonds under mild conditions, driven by visible light. mdpi.com This approach is particularly relevant for the synthesis of benzoylpyridines. nih.govacs.org Catalyst-free reductive arylation under photochemical conditions represents a sustainable and efficient method for coupling aromatic aldehydes with cyanopyridines. nih.gov This light-driven process, often utilizing inexpensive and readily available starting materials, can be followed by an oxidation step to yield the desired benzoylpyridine core. nih.gov The use of visible-light photoredox catalysis can also enable novel transformations that are not accessible through traditional thermal methods, expanding the synthetic toolbox for creating derivatives of this compound with diverse functionalities. mdpi.combeilstein-journals.org
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |
| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and reproducibility. nih.govnih.gov | Development of integrated, multi-step flow sequences; optimization of reactor design. nih.gov |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, access to novel reactivity. mdpi.combeilstein-journals.org | Discovery of new photocatalytic cycles; catalyst-free methodologies. nih.gov |
Development of Chiral Variants and Enantioselective Synthesis
The creation of chiral analogues of this compound is a significant area for future research, as enantiomers of a compound often exhibit distinct biological activities. mdpi.com The ketone functionality within the molecule serves as a key handle for introducing chirality.
Enantioselective Synthesis methodologies can be employed to produce specific stereoisomers. Asymmetric transfer hydrogenation of the ketone would yield a chiral alcohol, which could then be used as a building block for more complex structures. nih.gov Another promising approach is the use of chiral catalysts, such as phosphor-amides, in asymmetric addition reactions to the carbonyl group. jlu.edu.cn The development of practical organocatalytic methods, for example, could provide an environmentally friendly route to chiral derivatives. researchgate.net
The synthesis of chiral building blocks is fundamental to this endeavor. Amino acids, with their inherent chirality, are valuable starting materials for creating complex chiral molecules. nih.gov Strategies involving chiral reagents and catalysts are well-established for achieving high enantioselectivity. youtube.comyoutube.com The challenge lies in adapting these methods to the specific steric and electronic properties of the this compound scaffold.
| Approach | Description | Potential Outcome |
| Asymmetric Hydrogenation | Catalytic reduction of the ketone using a chiral catalyst to produce a single enantiomer of the corresponding alcohol. nih.gov | Enantiomerically pure chiral secondary alcohol derivatives. |
| Chiral Organocatalysis | Use of small organic molecules as catalysts to control the stereochemical outcome of reactions at the ketone. researchgate.net | Access to specific enantiomers under mild and metal-free conditions. |
| Chiral Pool Synthesis | Utilization of readily available chiral molecules, such as amino acids, as starting materials to build chiral derivatives. nih.gov | A diverse range of enantiomerically pure analogues. |
Exploration of Novel Chemical Reactivity
The unique electronic properties of this compound, arising from the electron-withdrawing difluorophenyl group and the electron-deficient pyridine (B92270) ring, suggest a rich and underexplored reactive landscape.
The presence of the fluorine atoms is expected to significantly influence the reactivity of the benzoyl moiety. The strong electron-withdrawing nature of fluorine can facilitate nucleophilic aromatic substitution reactions on the benzene (B151609) ring. Furthermore, the reactivity of the ketone's carbonyl group can be tuned by these electronic effects.
The isonicotinic acid portion of the molecule offers multiple sites for functionalization. The pyridine nitrogen can be alkylated or oxidized, and the carboxylic acid can be converted into a wide array of functional groups, such as esters, amides, and acyl halides. The interplay between the two aromatic systems through the ketone bridge could lead to interesting long-range electronic effects and novel intramolecular cyclization reactions. For instance, under certain conditions, a transannular Friedel-Crafts-type reaction could potentially occur, leading to novel fused heterocyclic systems. rsc.org The reactivity of the pyridine ring itself can be modulated, for example, through the formation of pyridinium (B92312) salts, which can enhance its electrophilicity for nucleophilic additions. youtube.com
Applications in Chemical Library Synthesis and Diversity-Oriented Synthesis
This compound is an excellent candidate for use as a scaffold in the construction of chemical libraries for drug discovery and chemical biology. mdpi.comnih.gov Its rigid structure, combined with multiple points for diversification, makes it an ideal starting point for Diversity-Oriented Synthesis (DOS). researchgate.netnih.govsouralgroup.com
DOS aims to generate collections of molecules with high structural and stereochemical diversity from a common starting material. souralgroup.comnih.gov The this compound scaffold can be elaborated at several positions: the carboxylic acid, the pyridine ring, and the difluorophenyl ring. This allows for the rapid generation of a large number of analogues with distinct three-dimensional shapes and functionalities. mdpi.com
The "build/couple/pair" strategy, a common approach in DOS, could be applied, where the core scaffold is coupled with various building blocks to create a library of complex molecules. nih.gov Solid-phase synthesis techniques could be employed to facilitate the parallel synthesis and purification of these compound libraries. souralgroup.commdpi.com The resulting libraries of novel, three-dimensional molecules could be screened for biological activity against a wide range of therapeutic targets. nih.gov
Role in Mechanistic Organic Chemistry Studies
The structure of this compound makes it a valuable tool for investigating the mechanisms of fundamental organic reactions.
The Friedel-Crafts acylation is a cornerstone of organic synthesis, yet its application to electron-deficient heterocycles like pyridine can be challenging. youtube.com The synthesis of this compound itself likely involves a Friedel-Crafts-type reaction. Studying the kinetics and intermediates of this reaction could provide valuable insights into the mechanism of acylation on deactivated aromatic systems. nih.govresearchgate.net The fluorine atoms on the benzoyl group can serve as useful probes for mechanistic studies using techniques like ¹⁹F NMR spectroscopy.
Furthermore, the molecule can be used as a substrate to study the regioselectivity of reactions on the pyridine ring. The electronic influence of the difluorobenzoyl substituent can direct incoming reagents to specific positions on the pyridine ring, and a systematic study of these reactions could help to refine our understanding of substituent effects in heterocyclic chemistry. acs.org The compound could also be used to investigate the mechanisms of photoredox-catalyzed reactions, helping to elucidate the nature of the reactive intermediates and the factors that control reaction outcomes. beilstein-journals.org
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 3-(2,5-Difluorobenzoyl)isonicotinic acid, and what key intermediates should be prioritized?
- Methodological Answer : A common approach involves coupling 2,5-difluorobenzoyl chloride with isonicotinic acid derivatives. Intermediate prioritization includes fluorinated aromatic precursors (e.g., 4-bromo-2,5-difluorobenzoic acid ) and boronic esters for Suzuki-Miyaura cross-coupling. Hydrolysis of ester-protected intermediates under acidic conditions (e.g., HCl/THF) is critical to yield the carboxylic acid moiety. Control reaction stoichiometry and use anhydrous conditions to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing fluorinated aromatic compounds like this compound?
- Methodological Answer :
- 1H/19F NMR : Essential for confirming fluorobenzoyl regiochemistry and monitoring coupling efficiency. Use certified reference materials (e.g., CRM4601-b for 19F NMR ).
- LC-MS : Validates molecular weight and purity.
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and fluorinated aromatic bands.
- XRD : Resolves crystalline structure ambiguities. Cross-reference with NIST’s fluorobenzoic acid data for spectral validation .
Q. What safety precautions are critical when handling fluorinated aromatic acids during synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal hazards .
- Avoid exposure to moisture to prevent HF release during hydrolysis.
- Store at 0–6°C for stability, as recommended for fluorinated boronic acids .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DOE) : Vary catalysts (e.g., Pd(PPh₃)₄), solvents (DMF vs. THF), and temperatures.
- In-line monitoring : Use HPLC to track intermediate formation and minimize byproducts.
- Separation techniques : Apply membrane filtration or column chromatography (silica gel, gradient elution) for purification .
- Yield improvement : Optimize stoichiometry (1:1.2 molar ratio of acid chloride to isonicotinate) .
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., unexpected peaks in 19F NMR) of fluorinated benzoic acid derivatives?
- Methodological Answer :
- Cross-validation : Compare with certified 19F NMR data (e.g., CRM4601-b ) and computational predictions (DFT calculations for chemical shifts).
- Isotopic labeling : Use deuterated analogs (e.g., 1-bromo-2,5-difluorobenzene-d3 ) to isolate signal interference.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex mixtures .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- DFT simulations : Model electronic effects of fluorine substituents on reaction pathways (e.g., electrophilic substitution barriers).
- Molecular docking : Predict binding affinities for biological studies.
- Solvent modeling : Use COSMO-RS to optimize solubility and stability in polar aprotic solvents .
Q. How to design a study investigating the structure-activity relationship (SAR) of fluorinated isonicotinic acid derivatives in medicinal chemistry?
- Methodological Answer :
- SAR framework :
| Variable | Parameter Tested | Assay Type |
|---|---|---|
| Fluorine position | 2,5- vs. 3,4-substitution | Enzyme inhibition (IC₅₀) |
| Carboxylic acid bioisosteres | Tetrazole replacement | Cell-based toxicity |
- Link to theoretical frameworks (e.g., Hammett constants for electronic effects) .
- Validate hypotheses via crystallography or MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
